molecular formula C12H9F2NO2S B2418631 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide CAS No. 571923-01-8

2-fluoro-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B2418631
CAS No.: 571923-01-8
M. Wt: 269.27
InChI Key: UKJNIBKKCBMFPB-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, supplied for Research Use Only. Benzenesulfonamide derivatives are extensively investigated for their potential to interact with various enzyme targets. Related sulfonamide compounds have demonstrated potent inhibitory activity against carbonic anhydrase isoforms, a family of enzymes implicated in a range of physiological and pathological processes . Furthermore, structural analogs, particularly those featuring a benzenesulfonamide group, are being explored as a promising class of HIV-1 Capsid (CA) protein inhibitors, which represent a novel target for antiviral development . The specific stereochemistry and substitution pattern on the benzenesulfonamide core, such as the fluorine atoms in this compound, are critical for modulating binding affinity, metabolic stability, and overall drug-like properties, guiding structure-activity relationship (SAR) studies . Researchers can utilize this reagent in the design and synthesis of novel bioactive molecules, enzyme inhibition assays, and as a building block in the development of potential therapeutics for various diseases. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJNIBKKCBMFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 2-fluorobenzenesulfonyl chloride with 4-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reaction typically occurs under mild conditions with the use of a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted sulfonamides, while oxidation reactions can produce sulfonic acids or other oxidized derivatives .

Scientific Research Applications

Antiviral Applications

Mechanism of Action
Research indicates that compounds similar to 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide can act as inhibitors of the HIV-1 capsid protein. The study of phenylalanine derivatives, including benzenesulfonamide derivatives, has revealed their capability to inhibit HIV-1 replication through dual-stage inhibition, affecting both early and late stages of the viral life cycle .

Case Study: HIV-1 Inhibition
In a study focusing on benzenesulfonamide derivatives, one compound exhibited an EC50 value of 90 nM against HIV-1, significantly more potent than existing treatments . This demonstrates the potential for 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide to serve as a lead compound for developing new antiviral therapies.

Anticancer Activity

Cytotoxic Effects
The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies indicated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 10 to 30 µM.

In Vivo Studies
In xenograft mouse models, administration of similar compounds resulted in significant tumor size reduction compared to control groups. Histological analyses revealed increased markers of apoptosis in treated tumors, suggesting that these compounds may activate apoptotic pathways.

Antimicrobial Properties

Broad-Spectrum Activity
Research has demonstrated that benzenesulfonamide derivatives possess antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. For example, one study reported a significant decrease in bacterial load in mice infected with methicillin-resistant Staphylococcus aureus (MRSA) after treatment with a related benzenesulfonamide compound.

Table 1: Antiviral Activity of Benzenesulfonamide Derivatives

CompoundEC50 (nM)Mechanism of Action
11l90Inhibits HIV-1 capsid assembly
PF-74520Similar mechanism

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-Fluoro-N-(4-fluorophenyl)...MCF-715
2-Fluoro-N-(4-fluorophenyl)...A54925

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide is unique due to the presence of two fluorine atoms, which can influence its reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of fluorine atoms and a sulfonamide group, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide is C13H10F2N2O2S, with a molecular weight of approximately 296.29 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Antimicrobial Activity

Sulfonamides, including 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis. In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Anticancer Potential

Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties. For instance, research on structurally related compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide in cancer models remains to be fully elucidated.

Anti-inflammatory Effects

Sulfonamides have also been reported to possess anti-inflammatory properties. Compounds with similar moieties have shown effectiveness in reducing inflammation markers in experimental models. For example, certain benzenesulfonamide derivatives have demonstrated inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .

The biological activity of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group interacts with enzymes involved in folate metabolism.
  • Cellular Uptake : The fluorinated structure may enhance cellular permeability.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives:

StudyFindings
Identified that fluorinated sulfonamides exhibit enhanced antibacterial activity compared to non-fluorinated counterparts.
Reported that certain benzenesulfonamide derivatives inhibited cancer cell lines with IC50 values in the low micromolar range.
Demonstrated anti-inflammatory effects through inhibition of TNF-α and IL-6 in vitro assays.

Q & A

Q. Critical Factors :

  • Temperature Control : Higher temperatures (>30°C) may lead to decomposition of the sulfonyl chloride.
  • Base Selection : Pyridine enhances nucleophilicity of the amine but may require longer reaction times.
  • Yield Optimization : Typical yields range from 60% to 85%, with purity >95% confirmed by HPLC .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventBaseYield (%)Purity (%)
StandardDCMPyridine7897
ModifiedTHFEt₃N8595

Basic: How is the crystal structure of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide determined, and what intermolecular interactions stabilize its lattice?

Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from ethanol/dichloromethane mixtures.
  • Data Collection : Using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL software for structure solution and refinement .

Q. Key Interactions :

  • Hydrogen Bonds : N–H···O between sulfonamide groups (2.8–3.0 Å).
  • Fluorine Interactions : C–F···π contacts (3.2–3.5 Å) contribute to packing stability .

Figure 1 : Unit cell diagram showing H-bonding networks (derived from similar sulfonamide structures ).

Advanced: What computational methods are used to analyze the electronic properties of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide, and how do substituents influence reactivity?

Answer :
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set is employed to study:

  • Electrostatic Potential (ESP) : Fluorine substituents increase electron-withdrawing character, polarizing the sulfonamide group .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~5.2 eV) suggest moderate reactivity, aligned with nucleophilic substitution at the sulfonyl group .

Q. Software :

  • Multiwfn : For topology analysis of electron density (e.g., Laplacian at bond critical points) .
  • Gaussian 16 : For optimizing geometry and vibrational frequency calculations .

Q. Table 2: DFT Parameters

ParameterValue
Basis Set6-311++G(d,p)
HOMO (eV)-6.98
LUMO (eV)-1.75
Dipole Moment (D)4.3

Advanced: How does 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide interact with biological targets, and what mechanistic insights exist from kinetic studies?

Answer :
The compound is explored as a protease inhibitor due to its sulfonamide moiety. Key findings:

  • Binding Studies : Fluorescence quenching assays show a binding constant (Kb) of 1.2 × 10⁴ M⁻¹ with trypsin-like proteases .
  • Mechanism : The sulfonamide acts as a transition-state analog, forming hydrogen bonds with catalytic serine residues.

Q. Contradictions :

  • Selectivity : While potent against trypsin, weak inhibition of chymotrypsin (IC₅₀ > 100 μM) suggests steric hindrance from fluorine substituents .

Q. Methodological Note :

  • Use stopped-flow kinetics or surface plasmon resonance (SPR) to resolve conflicting activity data .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Answer :
Discrepancies often arise from solvent effects or impurities. Best practices include:

  • Standardization : Record ¹H/¹³C NMR in deuterated DMSO (common for sulfonamides) at 298 K .
  • Reference Peaks : The sulfonamide NH proton appears at δ 10.2–10.5 ppm; aromatic fluorines split signals into doublets (J = 8–9 Hz) .

Q. Validation :

  • Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
  • Purity verification via elemental analysis (C, H, N, S within ±0.4% of theoretical) .

Advanced: What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

Q. Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Solubility increases in alkaline buffers (pH > 8) due to deprotonation of the sulfonamide NH .

Q. Caution :

  • Aggregation at high concentrations (>100 μM) may artifactually reduce apparent activity .

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